N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Chiral Oxazolopiperidone Lactams in Natural Product Synthesis
Chiral oxazolopiperidone lactams, derived from phenylglycinol, serve as versatile intermediates for synthesizing piperidine-containing natural products and bioactive compounds. These lactams facilitate the enantioselective construction of diverse structures, including quinolizidines, indolizidines, and complex indole alkaloids, highlighting the potential of similar compounds for synthesizing structurally complex and biologically active molecules (Escolano, Amat, & Bosch, 2006).
Antimicrobial Activity of Piperidinyl Acetamides
Compounds bearing the piperidin-1-yl acetamide moiety have demonstrated antimicrobial activities. For instance, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and shown to be effective against pathogenic bacteria and Candida species. This suggests the potential use of structurally similar compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
ACAT Inhibitors for Treating Cholesterol-Related Diseases
The compound K-604, with a similar structural theme, has been identified as an aqueous-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), suggesting its potential for treating diseases involving ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).
Piperidin-1-yl Acetamide Derivatives as Antibacterial Agents
Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing a quinoline linkage have shown potent antibacterial activity. This highlights the potential for the development of antibacterial agents from compounds containing piperidin-1-yl acetamide derivatives (Bhoi et al., 2015).
Antitumor Activity of Quinazolinone Analogues
3-Benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , have shown significant antitumor activity. This indicates the potential of similar compounds for use in cancer research and therapy (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-21(24-16-8-9-19-20(14-16)30-13-12-29-19)15-31-22-17-6-2-3-7-18(17)25-23(26-22)27-10-4-1-5-11-27/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEOCPMWRYMDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.